molecular formula C18H19NO B1293283 4-Azetidinomethyl-4'-methylbenzophenone CAS No. 898777-31-6

4-Azetidinomethyl-4'-methylbenzophenone

Cat. No. B1293283
M. Wt: 265.3 g/mol
InChI Key: BTWWNIWSISRMLK-UHFFFAOYSA-N
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Description

The compound of interest, 4-Azetidinomethyl-4'-methylbenzophenone, is a derivative of azetidinone, which is a four-membered nitrogen-containing ring (azetidine) with a ketone functional group. Azetidinones are known for their applications in the synthesis of various biologically active compounds and pharmaceuticals. Although the specific compound is not directly mentioned in the provided papers, the papers do discuss related azetidinone derivatives and their synthesis, molecular structures, and properties, which can provide insights into the analysis of 4-Azetidinomethyl-4'-methylbenzophenone.

Synthesis Analysis

The synthesis of azetidinone derivatives can be complex and often involves multiple steps. For instance, a practical synthesis of an important intermediate in the synthesis of biotin from 4-formyl-3-mesyloxyazetidin-2-one has been achieved through acid-catalyzed ring opening followed by a one-pot conversion involving triphosgene . Similarly, the synthesis of azobenzene derivatives, which are structurally related to azetidinones, has been reported through reactions involving diazonium compounds and phenolic compounds . These methods could potentially be adapted for the synthesis of 4-Azetidinomethyl-4'-methylbenzophenone by incorporating the appropriate functional groups.

Molecular Structure Analysis

The molecular structure of azetidinone derivatives is characterized by the presence of a four-membered ring, which can influence the reactivity and physical properties of the compound. X-ray diffraction has been used to investigate the structure of azetidinone derivatives, revealing details such as crystal system, space group, and cell dimensions . Molecular modeling and DFT geometry optimization have also been employed to study the planar structure of related bis-azobenzene derivatives, providing insights into bond lengths and angles that could be relevant to the structure of 4-Azetidinomethyl-4'-methylbenzophenone .

Chemical Reactions Analysis

Azetidinone derivatives can undergo various chemical reactions due to the presence of reactive functional groups. The synthesis of phenolic bis-azobenzene derivatives, for example, involves the reaction of diazotized anilines with a phenolic azo compound . The reactivity of the azetidinone ring in 4-Azetidinomethyl-4'-methylbenzophenone could be explored through similar reactions, potentially leading to the formation of new derivatives with different properties.

Physical and Chemical Properties Analysis

The physical and chemical properties of azetidinone derivatives can be influenced by their molecular structure. For instance, the presence of carboxylic acid and azobenzene units in a benzoxazine derivative was found to catalyze the ring-opening polymerization reaction and lower the curing temperature of the material . The antioxidant activity of phenolic bis-azobenzene derivatives has been screened, with some derivatives showing significant activity . These findings suggest that the physical and chemical properties of 4-Azetidinomethyl-4'-methylbenzophenone could be analyzed through similar methods, such as DSC, FTIR spectroscopy, and antioxidant activity assays.

properties

IUPAC Name

[4-(azetidin-1-ylmethyl)phenyl]-(4-methylphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO/c1-14-3-7-16(8-4-14)18(20)17-9-5-15(6-10-17)13-19-11-2-12-19/h3-10H,2,11-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTWWNIWSISRMLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)CN3CCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80642785
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Azetidinomethyl-4'-methylbenzophenone

CAS RN

898777-31-6
Record name Methanone, [4-(1-azetidinylmethyl)phenyl](4-methylphenyl)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898777-31-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name {4-[(Azetidin-1-yl)methyl]phenyl}(4-methylphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80642785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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